N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-benzodioxole-4-carboxamide
Description
N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-benzodioxole-4-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-benzodioxole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c18-11-6-4-10(5-7-11)17-21-20-14(25-17)8-19-16(22)12-2-1-3-13-15(12)24-9-23-13/h1-7H,8-9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPXIMMAEFFSPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C(=O)NCC3=NN=C(O3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-benzodioxole-4-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the reaction of the oxadiazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Coupling with benzodioxole carboxylic acid: The final step involves the coupling of the chlorophenyl-substituted oxadiazole with 1,3-benzodioxole-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-benzodioxole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-benzodioxole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Agricultural Chemistry: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-benzodioxole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]methyl]-1,3-benzodioxole-4-carboxamide
- N-[[5-(4-chlorophenyl)-1,3,4-triazol-2-yl]methyl]-1,3-benzodioxole-4-carboxamide
Uniqueness
N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-benzodioxole-4-carboxamide is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds with thiadiazole or triazole rings, which may have different reactivity and biological activity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
